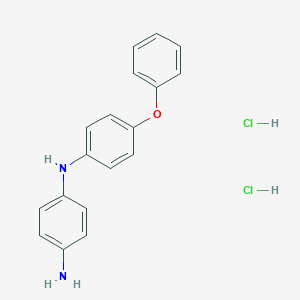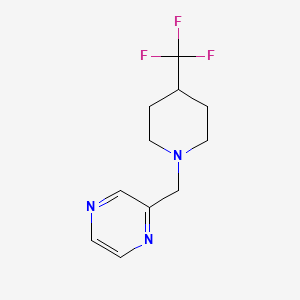
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride, also known as PPDA, is a chemical compound that has been widely used in scientific research. PPDA is a diamine derivative that has been used as a building block for various organic molecules. The compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
作用機序
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition leads to a decrease in the production of melanin, which makes N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride useful in the treatment of hyperpigmentation disorders. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders.
Biochemical and Physiological Effects:
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several biochemical and physiological effects. The compound has been found to inhibit the activity of tyrosinase, as mentioned earlier. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders. In addition, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory disorders.
実験室実験の利点と制限
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several advantages for lab experiments. The compound is easy to synthesize, and it is readily available. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have low toxicity, which makes it safe to use in lab experiments. However, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has some limitations for lab experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is also sensitive to light, which makes it necessary to store the compound in a dark place.
将来の方向性
There are several future directions for the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in scientific research. One direction is the synthesis of new organic compounds using N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride as a building block. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can also be used in the synthesis of new drugs and pharmaceuticals. Another direction is the study of the mechanism of action of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in more detail. This will help to understand the biochemical and physiological effects of the compound better. Finally, the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in the treatment of various disorders can be explored further, which may lead to the development of new therapies.
合成法
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can be synthesized using different methods. One of the most common methods is the condensation of 4-aminophenol with 4-phenoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride using a reducing agent. Another method involves the reaction of 4-nitrophenol with 4-phenoxybenzaldehyde, followed by the reduction of the intermediate to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride. Both methods have been found to be effective in synthesizing N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride.
科学的研究の応用
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been widely used in scientific research as a building block for various organic molecules. It has been used to synthesize dyes, polymers, and other organic compounds. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been used in the synthesis of various drugs and pharmaceuticals. The compound has been found to have several biochemical and physiological effects, which make it a valuable tool in scientific research.
特性
IUPAC Name |
4-N-(4-phenoxyphenyl)benzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.2ClH/c19-14-6-8-15(9-7-14)20-16-10-12-18(13-11-16)21-17-4-2-1-3-5-17;;/h1-13,20H,19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBQYRYNVJXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)
![2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2714444.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)


![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)